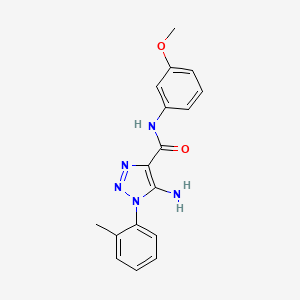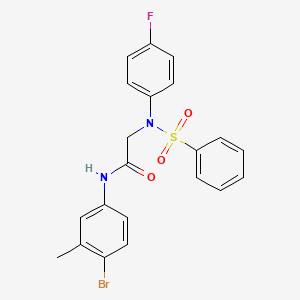![molecular formula C17H10BrNO4 B5050937 (3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B5050937.png)
(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one is an organic compound that belongs to the class of furanones It is characterized by the presence of a furan ring substituted with a bromophenyl and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced furanones.
Substitution: Formation of various substituted furanones depending on the nucleophile used.
Scientific Research Applications
(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenyl group can also participate in binding interactions with proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(4-chlorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one
- (3Z)-5-(4-methylphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one
- (3Z)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one
Uniqueness
(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. The nitro group can undergo reduction to form reactive intermediates, contributing to its biological activity.
Properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO4/c18-14-5-3-12(4-6-14)16-10-13(17(20)23-16)9-11-1-7-15(8-2-11)19(21)22/h1-10H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRERHGGZMIECHA-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5050854.png)
![6-Amino-4-(4-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5050860.png)
amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)
![(4E)-1-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5050875.png)



![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
![[3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B5050907.png)
![4-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene](/img/structure/B5050915.png)


![2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B5050957.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B5050963.png)
